

In-Depth Technical Guide: 4-Chlorobenzyl Beta-Alanine Ethyl Ester

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Compound of Interest

Compound Name:	Ethyl 3-[(4-chlorophenyl)methyl]amino}propanoate
CAS No.:	67044-03-5
Cat. No.:	B3149348

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This guide provides a comprehensive technical overview of 4-chlorobenzyl beta-alanine ethyl ester, focusing on the determination and validation of its molecular weight. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the analytical chemistry principles and methodologies for characterizing novel small molecules.

Executive Summary

The precise characterization of a chemical compound is fundamental to all aspects of chemical research and pharmaceutical development. Molecular weight is one of the most critical parameters, serving as a primary identifier and a prerequisite for all subsequent quantitative studies. This document outlines the theoretical basis and practical experimental workflows for the unambiguous determination of the molecular weight of 4-chlorobenzyl beta-alanine ethyl ester. We will detail the theoretical calculation based on its elemental composition and present validated, step-by-step protocols for its experimental confirmation using high-resolution mass spectrometry (HRMS) and its structural verification through elemental analysis. This integrated approach ensures the highest degree of scientific rigor and data trustworthiness.

Chemical Identity and Theoretical Molecular Weight

4-Chlorobenzyl beta-alanine ethyl ester is a derivative of the naturally occurring beta-amino acid, β -alanine.[1][2] The structure incorporates a 4-chlorobenzyl group attached to the nitrogen atom of the β -alanine backbone, with the carboxylic acid function protected as an ethyl ester. While this specific compound is not widely documented in public chemical databases, its constituent parts, such as β -alanine ethyl ester and 4-chlorobenzyl alcohol, are well-characterized.[2][3][4]

Molecular Structure and Formula

The first step in any analysis is to define the exact chemical structure. Based on its nomenclature, the molecular formula is determined to be $C_{12}H_{16}ClNO_2$.

The structure can be visualized as follows:

Caption: 2D structure of 4-chlorobenzyl beta-alanine ethyl ester.

Calculation of Molecular Weight

Molecular weight can be expressed in two ways: average mass and monoisotopic mass. For mass spectrometry, the monoisotopic mass is of greater importance as it is calculated using the mass of the most abundant natural isotope of each element.[5]

Table 1: Elemental Composition and Isotopic Masses

Element	Count	Atomic Weight (Average)	Most Abundant Isotope	Isotopic Mass
Carbon (C)	12	12.011	^{12}C	12.000000
Hydrogen (H)	16	1.008	1H	1.007825
Chlorine (Cl)	1	35.453	^{35}Cl	34.968853
Nitrogen (N)	1	14.007	^{14}N	14.003074
Oxygen (O)	2	15.999	^{16}O	15.994915

- Average Molecular Weight: $(12 * 12.011) + (16 * 1.008) + (1 * 35.453) + (1 * 14.007) + (2 * 15.999) = 241.72 \text{ g/mol}$
- Monoisotopic Mass: $(12 * 12.000000) + (16 * 1.007825) + (1 * 34.968853) + (1 * 14.003074) + (2 * 15.994915) = 241.087002 \text{ Da}$

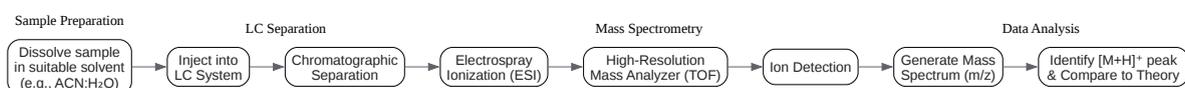
This calculated monoisotopic mass is the theoretical value that will be experimentally verified.

Experimental Verification of Molecular Weight

While theoretical calculations are essential, experimental verification is the cornerstone of chemical identification. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically $< 5 \text{ ppm}$), allowing for the confident determination of a compound's elemental composition.[5][6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically generates the protonated molecular ion, $[M+H]^+$, with minimal fragmentation.[5][7]



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Caption: Workflow for molecular weight determination via LC-HRMS.

Step-by-Step Protocol for HRMS Analysis

- Sample Preparation:

- Accurately weigh approximately 1 mg of the synthesized 4-chlorobenzyl beta-alanine ethyl ester.
- Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water (LC-MS grade) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of 1-10 μM .^[8] A typical final concentration for ESI-MS is in the low micromolar range.
- Transfer the final solution to an autosampler vial.^[8]
- Instrumentation and Conditions:
 - Instrument: A high-resolution mass spectrometer such as an Agilent LC/TOF-MS or Thermo Scientific Orbitrap.^{[5][6]}
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Mass Range: Scan from m/z 100 to 500.
 - Capillary Voltage: \sim 3.5-4.0 kV.
 - Gas Flow (Nitrogen): Set drying gas and nebulizer gas pressures according to manufacturer recommendations.
 - Calibration: Ensure the instrument is calibrated immediately prior to the run using a standard calibration mixture to achieve high mass accuracy (< 5 ppm).
- Data Acquisition:
 - Inject 1-5 μL of the sample.
 - Acquire the full scan mass spectrum. The expected protonated molecular ion $[\text{M}+\text{H}]^+$ for $\text{C}_{12}\text{H}_{16}\text{ClNO}_2$ has a theoretical m/z of 242.09483 (241.08700 + 1.007825).
 - Also, look for the isotopic peak corresponding to the ^{37}Cl isotope, $[\text{M}(^{37}\text{Cl})+\text{H}]^+$, which will be approximately 2 Da higher ($m/z \sim 244.09$) and have an intensity roughly one-third that

of the $[M(^{35}\text{Cl})+\text{H}]^+$ peak. This isotopic pattern is a key signature for a monochlorinated compound.

- Data Analysis and Interpretation:
 - Identify the base peak in the spectrum.
 - Compare the experimentally measured m/z of this peak to the theoretical m/z of the $[M+\text{H}]^+$ ion.
 - Calculate the mass error in parts-per-million (ppm): $\text{Error (ppm)} = [(\text{Experimental Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] * 10^6$
 - A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

Orthogonal Verification: Elemental Analysis

To ensure the utmost trustworthiness, an orthogonal method should be employed to validate the elemental composition derived from HRMS. Combustion analysis, a cornerstone of organic elemental analysis (OEA), provides a quantitative measure of the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample.^{[9][10][11]}

Principle of Combustion Analysis

In this technique, a precisely weighed sample is combusted in an oxygen-rich environment.^[11]^[12] The resulting gases (CO_2 , H_2O , N_2) are separated and quantified by detectors. The weight percentages of C, H, and N in the original sample are then calculated.

Protocol for CHN Analysis

- Sample Preparation:
 - Ensure the sample is meticulously purified and dried to remove any residual solvents or impurities, which can significantly affect the results.
 - Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.^[12]
- Instrumentation:

- Utilize a dedicated CHNS/O Elemental Analyzer.
- Analysis and Comparison:
 - The instrument will provide the experimental weight percentages for C, H, and N.
 - Compare these values to the theoretical percentages calculated from the molecular formula $C_{12}H_{16}ClNO_2$.

Table 2: Theoretical vs. Experimental Elemental Composition

Element	Theoretical %	Experimental % (Example)	Acceptance Criteria
Carbon (C)	59.63%	59.51%	± 0.4%
Hydrogen (H)	6.67%	6.72%	± 0.4%
Nitrogen (N)	5.80%	5.75%	± 0.4%

A close agreement (typically within $\pm 0.4\%$) between the theoretical and experimental values provides strong, independent confirmation of the compound's elemental formula and purity.

Conclusion

The determination of the molecular weight of 4-chlorobenzyl beta-alanine ethyl ester is a multi-faceted process that combines theoretical calculation with rigorous experimental validation. By leveraging the high accuracy of HRMS to measure the monoisotopic mass and the quantitative power of elemental analysis to confirm the elemental ratios, researchers can establish the compound's identity with an exceptionally high degree of confidence. This self-validating system of orthogonal techniques is critical for ensuring data integrity in research and development, forming the analytical foundation upon which all further biological and chemical studies are built.

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